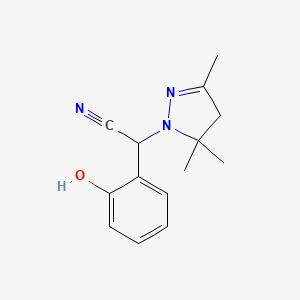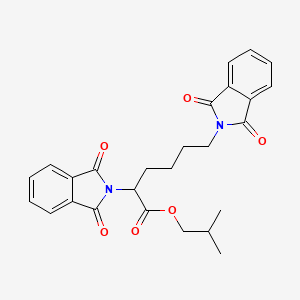![molecular formula C17H27N3O3S B4008125 2-(dimethylamino)-2-(2-methylphenyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide](/img/structure/B4008125.png)
2-(dimethylamino)-2-(2-methylphenyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex chemical processes, aiming at achieving high affinity and selectivity for specific receptors. For example, Grimwood et al. (2011) described the synthesis of a κ-opioid receptor antagonist with notable selectivity and in vivo potency, which involves multi-step chemical reactions for obtaining the desired molecular structure and pharmacological activity (Grimwood et al., 2011).
Molecular Structure Analysis
The molecular structure plays a crucial role in the compound's activity. Detailed structure-activity relationship studies, such as those conducted by Barlow et al. (1991), help in understanding how variations in the molecular structure affect biological activity. These studies guide the synthesis of more potent and selective analogues (Barlow et al., 1991).
Chemical Reactions and Properties
Chemical reactions involving 2-(dimethylamino)-2-(2-methylphenyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide derivatives are complex and aimed at enhancing pharmacological profiles. Schenone et al. (1990) explored reactions with dinucleophiles to produce various heterocyclic compounds, highlighting the versatile chemistry of such molecules (Schenone et al., 1990).
Physical Properties Analysis
The physical properties, including solubility and crystalline structure, influence the compound's pharmacokinetic profile and its application in drug formulation. Studies like those by Pedersen and Carlsen (1977) on related compounds provide insight into the factors affecting these properties and how they can be optimized for medicinal use (Pedersen & Carlsen, 1977).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds and stability, are crucial for the compound's efficacy and safety. Research by Fenga (2007) on improving synthesis methods addresses these aspects by developing more efficient, safer, and cost-effective synthesis routes (Fenga, 2007).
Scientific Research Applications
Pharmacological Characterization
This compound is structurally related to PF-04455242, a novel κ-opioid receptor (KOR) antagonist with high affinity for human, rat, and mouse KORs. It demonstrates potential for treating depression and addiction disorders by blocking KOR and MOR agonist-induced analgesia, showing antidepressant-like efficacy, and attenuating the behavioral effects of stress. This suggests its utility in exploring new therapeutic strategies for mental health conditions (S. Grimwood et al., 2011).
G-Quadruplex Stabilization
Related compounds have been identified as selective G-quadruplex stabilizers, exhibiting excellent cytotoxic activity against human breast cancer xenografts in mice. This highlights its significance in cancer research, particularly in the development of novel anticancer therapeutics targeting DNA structures critical for cancer cell survival (Gifty A Blankson et al., 2013).
Amnesia-Reversal Activity
N-[(dialkylamino)alkyl]-2-oxo-1-pyrrolidineacetamides, including pramiracetam, have been synthesized for their amnesia-reversal activity. These compounds reversed electroconvulsive shock (ECS) induced amnesia in mice, suggesting their potential in treating memory impairments and enhancing cognitive functions (D. Butler et al., 1984).
Synthetic Utility in Heterocyclic Chemistry
This compound's derivatives have been utilized in the synthesis of novel heterocyclic compounds, showcasing their versatility in organic synthesis and potential applications in developing new materials, sensors, and pharmaceuticals. The ability to generate structurally diverse libraries through alkylation and ring closure reactions exemplifies its utility in chemical research (G. Roman, 2013).
properties
IUPAC Name |
2-(dimethylamino)-2-(2-methylphenyl)-N-(2-pyrrolidin-1-ylsulfonylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-14-8-4-5-9-15(14)16(19(2)3)17(21)18-10-13-24(22,23)20-11-6-7-12-20/h4-5,8-9,16H,6-7,10-13H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHJJDXHWGYGMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)NCCS(=O)(=O)N2CCCC2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B4008045.png)

![5-(3-methoxyphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4008052.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4008060.png)

![methyl 2-cyclopentyl-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propanoate](/img/structure/B4008082.png)
![ethyl 4-{[(2,3-di-2-thienyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B4008084.png)


![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 2-fluorobenzoate](/img/structure/B4008109.png)
![methyl (2S,4S)-1-methyl-4-{[(1-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4008113.png)
![N-(4-acetylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4008118.png)
![1-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4008127.png)
